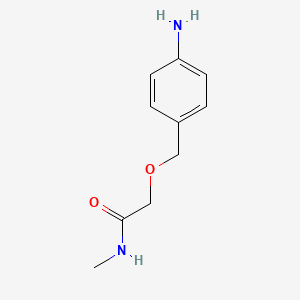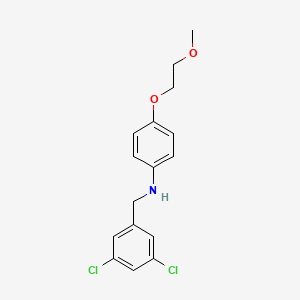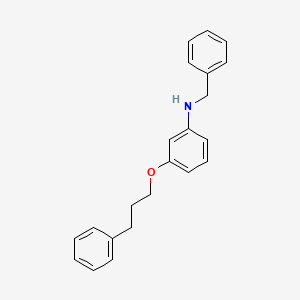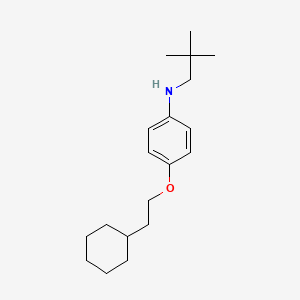![molecular formula C7H6N4O3 B1437648 [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid CAS No. 36855-12-6](/img/structure/B1437648.png)
[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid
Übersicht
Beschreibung
“[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid” is a unique chemical compound with the empirical formula C7H6N4O3 and a molecular weight of 194.15 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringOC(=O)Cn1nnc(n1)-c2ccco2 . This indicates the presence of an acetic acid group attached to a tetrazole ring, which is further connected to a furyl group. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted boiling point of approximately 455.1°C at 760 mmHg, a predicted density of approximately 1.7 g/cm^3, and a predicted refractive index of n20D 1.74 .Wissenschaftliche Forschungsanwendungen
Role in Material Science and Chemistry
Tetrazole compounds, including derivatives similar to [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid, are explored for their potential in creating energetic materials due to their high nitrogen content. These materials are of interest in the development of propellants and explosives, where stability and energy content are critical parameters. Tetrazole derivatives exhibit promising characteristics such as high density, good thermal stability, and significant detonation properties. The research into tetrazole-based energetic materials involves synthesizing various tetrazole derivatives, characterizing their physical and chemical properties, and evaluating their performance as energetic materials. This area of research is crucial for advancing the design of safer and more efficient energetic materials for both military and civilian applications (Li Yin-chuan, 2011).
Environmental Applications
The research on organic acids, including acetic acid derivatives, focuses on their roles as weak acids in environmental processes, especially in water treatment and pollution control. Organic acids are used in removing formations and dissolution processes in various environmental contexts. For instance, acetic acid, a related compound, has been studied for its effectiveness in wastewater disinfection and as a bioherbicide. These applications highlight the potential of organic acids in providing eco-friendly alternatives to traditional chemical agents used in environmental management and agricultural practices. The studies underscore the importance of organic acids in promoting sustainable and less toxic methods for managing environmental pollution and enhancing agricultural productivity (Kitis, 2004).
Biotechnological and Biochemical Research
In biotechnological and biochemical research, tetrazole compounds are of interest due to their unique chemical properties, making them suitable for various applications, including as bioisosteres in drug development. Tetrazoles can mimic the carboxylic acid functionality, offering an alternative that can improve the pharmacokinetic properties of pharmaceutical compounds. This aspect is particularly relevant in the design of new drugs, where the bioavailability, stability, and solubility of active pharmaceutical ingredients are crucial. The research in this area focuses on synthesizing tetrazole derivatives, evaluating their biological activity, and exploring their potential as pharmaceutical agents (P. Patowary, B. Deka, D. Bharali, 2021).
Wirkmechanismus
Target of Action
They are often involved in receptor-ligand interactions .
Mode of Action
Tetrazoles possess both electron-donating and electron-withdrawing properties, which can influence their interactions with biological targets . The planar structure of tetrazoles favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .
Biochemical Pathways
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
The wide range of biological activities of tetrazoles suggests that they can have diverse effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form specific binding interactions with enzymes, potentially inhibiting or activating their catalytic functions. For example, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, the compound can modulate pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it may affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their functions. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. The compound may affect the levels of specific metabolites, leading to changes in cellular energy production and biosynthetic processes. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution within cells. Its localization and accumulation in specific tissues can influence its overall effects on cellular function and metabolism. Understanding these transport mechanisms is critical for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Eigenschaften
IUPAC Name |
2-[5-(furan-2-yl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c12-6(13)4-11-9-7(8-10-11)5-2-1-3-14-5/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBBQMVELHQQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(N=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275065 | |
| Record name | 5-(2-Furanyl)-2H-tetrazole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36855-12-6 | |
| Record name | 5-(2-Furanyl)-2H-tetrazole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36855-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Furanyl)-2H-tetrazole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline](/img/structure/B1437568.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1437572.png)

![3-{[(Cyclopropylmethyl)amino]methyl}phenol](/img/structure/B1437576.png)
amine](/img/structure/B1437577.png)

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine](/img/structure/B1437582.png)



![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine](/img/structure/B1437587.png)
